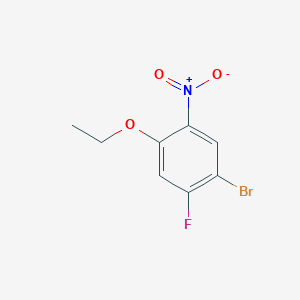

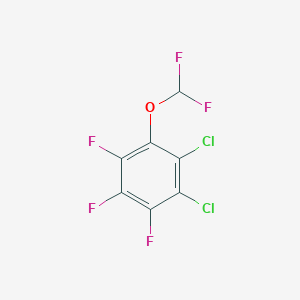

2-Bromo-5-chloro-3-fluorophenol

Descripción general

Descripción

2-Bromo-5-chloro-3-fluorophenol is a chemical compound with the CAS Number: 1805479-11-1 . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C . It is a solid substance .

Molecular Structure Analysis

The linear formula of this compound is C6H3BrClFO . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the search results.Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 225.44 and is typically stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Chemical Analysis

One study focused on the spectroscopic and quantum chemical analysis of halophenols, including compounds structurally related to 2-Bromo-5-chloro-3-fluorophenol. This research utilized coherent anti-Stokes Raman spectroscopy and quantum chemical calculations to study the OH stretching wavenumbers of cis and trans conformers of halophenols. The study provided insights into the vibrational wavenumber shifts and their correlation with the strength of intramolecular hydrogen bonding in these compounds (Shin et al., 1998).

Catalysis in Organic Synthesis

Another area of application is in organic synthesis , where derivatives of this compound serve as catalysts or intermediates. For instance, a study demonstrated the use of 2-bromophenol, a related compound, as a catalyst for the fluoroalkylation of alkenes and alkynes. This research highlighted the versatility of such compounds in facilitating reactions under visible light, offering broad substrate scope and high selectivity (Zhu et al., 2019).

Environmental Biodegradation

Research on the biodegradation of halophenols by microorganisms like Bacillus sp. has shown that these compounds can be transformed under specific conditions. This transformation involves the conversion of this compound and related halophenols to their catechol derivatives, emphasizing the potential for environmental remediation and pollution control (Reinscheid et al., 2004).

Synthesis and Functionalization

The chemoselective functionalization of compounds similar to this compound has been extensively studied, showcasing the chemical versatility and reactivity of such halogenated phenols. Studies illustrate the selective amination and other modifications of these compounds, revealing pathways for synthesizing novel organic molecules with potential applications in pharmaceuticals and materials science (Stroup et al., 2007).

Photoreaction Mechanisms

Investigations into the photoreaction mechanisms of halogenated phenols, including this compound, provide insights into their behavior under UV irradiation. Such studies contribute to our understanding of the stability, reactivity, and potential environmental impacts of these compounds, as well as their applications in photodynamic therapy and organic synthesis (Nanbu et al., 2012).

Safety and Hazards

The safety information for 2-Bromo-5-chloro-3-fluorophenol indicates that it is classified under GHS07 . The hazard statements include H302-H315-H319, which refer to harmful if swallowed, causes skin irritation, and causes serious eye irritation respectively . The precautionary statements include P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

Similar compounds have been used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These antagonists target the 5-HT3 and 5-HT4 receptors, which play crucial roles in the neurotransmission of serotonin in the central and peripheral nervous systems .

Mode of Action

It may be involved in nucleophilic substitution reactions, as suggested by its use in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . In these reactions, the bromine atom of 2-Bromo-5-chloro-3-fluorophenol could be replaced by a nucleophile, leading to the formation of a new compound .

Biochemical Pathways

Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists, it may indirectly influence the serotonin signaling pathway .

Result of Action

If it is indeed involved in the synthesis of 5-ht3 and 5-ht4 antagonists, its action could result in the inhibition of these receptors, potentially affecting serotonin neurotransmission .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of polycyclic compounds and as a building block for various chemical reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound’s halogenated structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to interact with cell membrane receptors and intracellular proteins can result in alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, inhibiting or activating their activity through covalent or non-covalent interactions . For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function and overall health . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage selection in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall effects on cellular function. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . The localization and accumulation of this compound in different tissues can impact its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes

Propiedades

IUPAC Name |

2-bromo-5-chloro-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPSSYIBODSDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

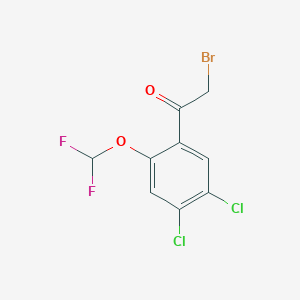

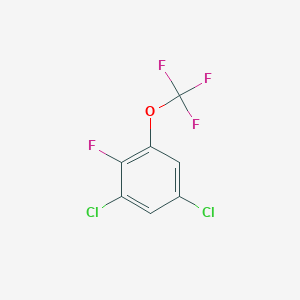

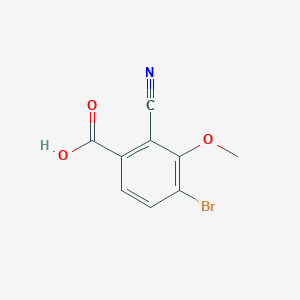

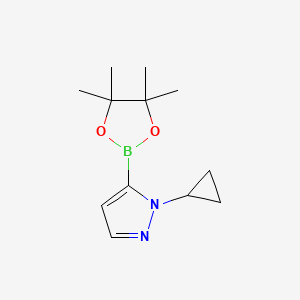

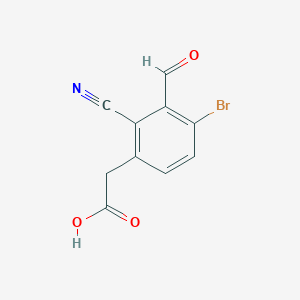

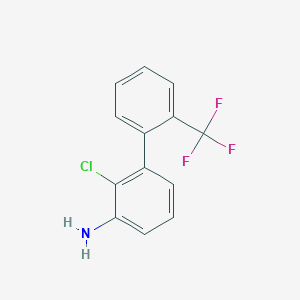

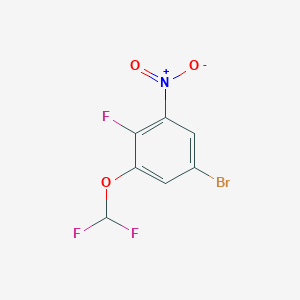

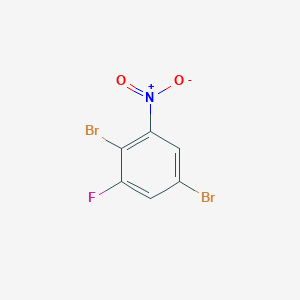

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.